molecular formula C11H18ClNO B8100841 4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol,monohydrochloride

4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol,monohydrochloride

Cat. No.: B8100841
M. Wt: 215.72 g/mol
InChI Key: DDFKODAFZRBBOK-ROLPUNSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol, monohydrochloride is a chemical compound with the molecular formula C10H15NO. It is known for its structural similarity to ephedrine and pseudoephedrine, which are well-known compounds used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol typically involves the reduction of the corresponding ketone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, often using solvents like ether or tetrahydrofuran (THF) to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines, alcohols

    Substitution: Halides, amines

Scientific Research Applications

4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol involves its interaction with adrenergic receptors in the body. It mimics the action of natural neurotransmitters like norepinephrine, leading to increased release of these neurotransmitters and subsequent stimulation of the central nervous system. This results in effects such as bronchodilation and increased heart rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol is unique due to its specific substitution pattern on the benzene ring, which may confer distinct pharmacological properties compared to its analogs. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(1R,2S)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFKODAFZRBBOK-ROLPUNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H](C)NC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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